tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate
Overview
Description
Tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate (TBHC) is a derivative of carbamate, a class of organic compounds composed of a carbamate group and an amine group . It has been studied for its potential applications in various scientific fields. The CAS Number of TBHC is 1056441-73-6 .
Molecular Structure Analysis
The molecular formula of TBHC is C10H21NO3 . It has a molecular weight of 203.28 g/mol . The InChI Key is HLPHAXAHATVNKN-UHFFFAOYSA-N.Physical And Chemical Properties Analysis
TBHC is an oil at room temperature . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Enantioselective Synthesis : The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, crucial in biochemical research and drug development (Ober et al., 2004).
- Polymerisable Antioxidants : New monomeric antioxidants containing hindered phenol have been synthesized using tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate, showcasing its role in creating stabilizing agents against thermal oxidation in polymers (Pan et al., 1998).
- Synthesis of Biologically Active Compounds : It's used as an intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), highlighting its role in medicinal chemistry (Zhao et al., 2017).
Environmental Impact and Toxicology
- Degradation Products in Environment : Studies have identified degradation products of terbutol (related to tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate) in environmental water, indicating its environmental impact and the need for monitoring (Suzuki et al., 1995).
- Cytotoxic Effects : Research has been conducted on the cytotoxic effects of tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate and its derivatives, particularly focusing on hepatocytes, which is important for understanding its toxicological profile (Nakagawa et al., 1994).
Biochemical Research
- Natural Product Synthesis : The compound is used in the synthesis of natural products like jaspine B, which have cytotoxic activity against human carcinoma cell lines, showing its importance in cancer research (Tang et al., 2014).
Mechanism of Action
The presence of the tert-butyl group in TBHC suggests it might be useful for protecting the hydroxyl group (OH) on the molecule. This could be beneficial if a chemist wants to perform a reaction on the amine group (NH2) without affecting the hydroxyl group.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-8(5-6-12)7-11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPHAXAHATVNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211726 | |
Record name | 1,1-Dimethylethyl N-(4-hydroxy-2-methylbutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate | |
CAS RN |
1056441-73-6 | |
Record name | 1,1-Dimethylethyl N-(4-hydroxy-2-methylbutyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1056441-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(4-hydroxy-2-methylbutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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